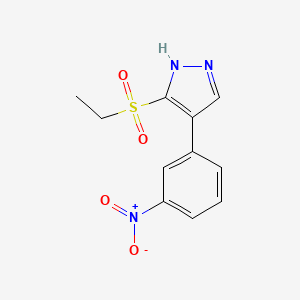

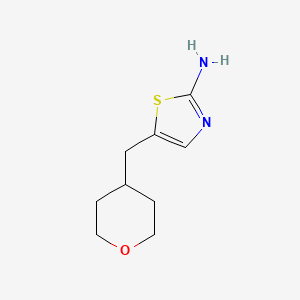

4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,4-Dichlorophényl)-5-(éthylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile est un composé organique complexe caractérisé par sa structure unique et ses propriétés chimiques diverses

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 4-(2,4-Dichlorophényl)-5-(éthylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Le processus comprend souvent les étapes suivantes :

Formation du cycle pyridine : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées pour former le cycle pyridine.

Introduction du groupe dichlorophényle : Le groupe dichlorophényle est introduit par une réaction de substitution, souvent en utilisant des réactifs comme le dichlorobenzène.

Addition du groupe éthylsulfonyle : Le groupe éthylsulfonyle est ajouté par une réaction de sulfonation, généralement en utilisant du chlorure d’éthylsulfonyle.

Formation du groupe thioxo : Le groupe thioxo est introduit par une réaction de thiolation, en utilisant des réactifs comme la thiourée.

Cyclisation finale et purification : Le produit final est obtenu par des étapes de cyclisation et de purification, souvent impliquant une recristallisation.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l’efficacité, le rendement et la rentabilité. Des techniques avancées telles que les réacteurs à écoulement continu et la synthèse automatisée peuvent être utilisées pour améliorer la production.

Analyse Des Réactions Chimiques

Types de réactions

4-(2,4-Dichlorophényl)-5-(éthylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe thioxo en thiol ou en sulfure.

Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en particulier au niveau du groupe dichlorophényle.

Hydrolyse : Les réactions d’hydrolyse peuvent décomposer le composé en ses composants sous des conditions acides ou basiques.

Réactifs et conditions courants

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Réactifs de substitution : Halogénures, nucléophiles comme les amines ou les thiols.

Conditions d’hydrolyse : Solutions aqueuses acides ou basiques.

Principaux produits

Produits d’oxydation : Sulfoxydes, sulfones.

Produits de réduction : Thiols, sulfures.

Produits de substitution : Divers dérivés substitués selon les réactifs utilisés.

Produits d’hydrolyse : Fragments décomposés du composé d’origine.

Applications De Recherche Scientifique

4-(2,4-Dichlorophényl)-5-(éthylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile a une large gamme d’applications en recherche scientifique :

Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Exploré pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.

Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.

Mécanisme D'action

Le mécanisme d’action de 4-(2,4-Dichlorophényl)-5-(éthylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets par :

Liaison aux enzymes : Inhibition ou activation d’enzymes spécifiques impliquées dans les voies métaboliques.

Interaction avec les récepteurs : Modulation de l’activité des récepteurs pour influencer la signalisation cellulaire.

Perturbation des structures cellulaires : Affectation de l’intégrité des membranes cellulaires ou des composants du cytosquelette.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-(Bromométhyl)-2-(2,4-dichlorophényl)-4-propyl-1,3-dioxolane .

Composé apparenté au miconazole F : 1-{2-[(3,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophényl)éthyl}-1H-imidazole.

Unicité

4-(2,4-Dichlorophényl)-5-(éthylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes

Propriétés

Formule moléculaire |

C14H10Cl2N2O2S2 |

|---|---|

Poids moléculaire |

373.3 g/mol |

Nom IUPAC |

4-(2,4-dichlorophenyl)-5-ethylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C14H10Cl2N2O2S2/c1-2-22(19,20)12-7-18-14(21)10(6-17)13(12)9-4-3-8(15)5-11(9)16/h3-5,7H,2H2,1H3,(H,18,21) |

Clé InChI |

GPSWNMWSGOCYNR-UHFFFAOYSA-N |

SMILES canonique |

CCS(=O)(=O)C1=CNC(=S)C(=C1C2=C(C=C(C=C2)Cl)Cl)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11779912.png)

![6-(4-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779931.png)

![Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B11779958.png)

![5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide](/img/structure/B11779962.png)

![3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779976.png)

![2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11779978.png)